2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine (also known as 4,4′,4′′-s-Triazine-2,4,6-triyl-tribenzoic acid or H3TATB) acts as an electron acceptor in the development of electrochromic materials (ECMs) []. ECMs are materials that exhibit reversible color changes upon application of an electrical potential. This property makes them valuable for various applications, including:
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine can be used as a linker molecule in the construction of metal-organic frameworks (MOFs) []. MOFs are highly porous materials with a well-defined structure, making them attractive for various applications, including:
Research is ongoing to explore other potential applications of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine, such as:
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine is a chemical compound with the molecular formula C24H15N3O6 and a molecular weight of 429.40 g/mol. This compound features a triazine ring substituted with three carboxyphenyl groups, making it structurally unique and versatile for various applications in materials science and chemistry. The presence of carboxylic acid groups enhances its solubility and reactivity, allowing it to participate in various
The mechanism of action of TPT depends on the specific application.
These reactions are significant for developing new materials and catalysts.
Research indicates that 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine has potential biological activities. It has been explored for use in luminescent complexes that can be applied in temperature sensing and bioimaging . Its structure allows it to interact with various biological molecules, potentially leading to applications in drug delivery systems or as a therapeutic agent.
The synthesis of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine typically involves:
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine has several applications:
Interaction studies have shown that 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine can form stable complexes with various metal ions. These interactions are crucial for applications in catalysis and materials development. For instance, studies have highlighted its coordination with lanthanide ions for luminescent applications .
Several compounds share structural similarities with 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,4-Bis(2-hydroxy-4-methoxyphenyl)-1,3,5-triazine | C20H20N2O4 | Contains methoxy groups; used as UV stabilizers |
2-Chloro-4,6-bis(phenyl)-1,3,5-triazine | C15H12ClN3 | Chlorinated derivative; used as a UV absorber |
2-(4-Methoxyphenyl)-4,6-bis-(2-hydroxyphenyl)-1,3,5-triazine | C22H20N2O4 | Incorporates methoxy and hydroxyl groups; used in coatings |
What sets 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine apart is its tri-functional carboxylic acid groups that enhance its solubility and reactivity compared to other triazine derivatives. This structural feature allows it to participate more readily in coordination chemistry and organic synthesis.
Irritant